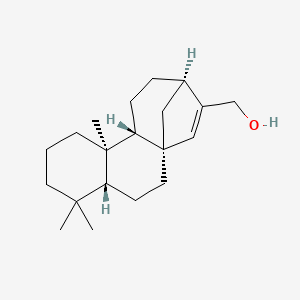![molecular formula C34H52O8 B1259991 [(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate](/img/structure/B1259991.png)
[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucopaxillone B is a cucurbitane triterpenoid compound isolated from the mushroom Leucopaxillus gentianeus (syn. Leucopaxillus amarus). This compound exhibits a unique oxygenation pattern among cucurbitacins and has been studied for its bioactive properties .
Preparation Methods
Leucopaxillone B is typically isolated from the fruiting bodies of Leucopaxillus gentianeus. The isolation process involves solvent extraction followed by chromatographic separation techniques. The specific synthetic routes and reaction conditions for [(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate have not been extensively documented, and industrial production methods are not well-established due to the compound’s natural origin .
Chemical Reactions Analysis
Leucopaxillone B, like other cucurbitane triterpenoids, can undergo various chemical reactions. These include:
Oxidation: Leucopaxillone B can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups present in [(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of cucurbitane triterpenoids.
Medicine: Its bioactive properties suggest potential therapeutic applications, particularly in oncology.
Mechanism of Action
The mechanism by which [(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate exerts its effects involves its interaction with cellular pathways. It is presumed to act as a chemical defense mechanism in mushrooms, protecting them against parasites and predators. The exact molecular targets and pathways involved in its bioactivity are still under investigation .
Comparison with Similar Compounds
Leucopaxillone B is structurally similar to other cucurbitane triterpenoids, such as cucurbitacin B. it exhibits a unique oxygenation pattern that distinguishes it from other compounds in this class. Similar compounds include:
- Cucurbitacin B
- Cucurbitacin D
- 16-deoxycucurbitacin B
These compounds share a common cucurbitane skeleton but differ in their functional groups and bioactivities .
Properties
Molecular Formula |
C34H52O8 |
|---|---|
Molecular Weight |
588.8 g/mol |
IUPAC Name |
[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate |
InChI |
InChI=1S/C34H52O8/c1-19(25(41-20(2)35)16-28(30(6,7)38)42-21(3)36)22-14-15-31(8)26-12-10-23-24(11-13-27(37)29(23,4)5)32(26,9)34(39)17-33(22,31)18-40-34/h10,19,22,24-26,28,38-39H,11-18H2,1-9H3/t19-,22+,24+,25+,26-,28+,31-,32-,33-,34-/m0/s1 |
InChI Key |
DSTOROHYHNDBMG-SZCSQRRTSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@]13C[C@@]([C@@]4([C@H]2CC=C5[C@H]4CCC(=O)C5(C)C)C)(OC3)O)C)[C@@H](C[C@H](C(C)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C1CCC2(C13CC(C4(C2CC=C5C4CCC(=O)C5(C)C)C)(OC3)O)C)C(CC(C(C)(C)O)OC(=O)C)OC(=O)C |
Synonyms |
leucopaxillone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,4'-Bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate](/img/structure/B1259925.png)
![(8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1259927.png)
![N-[4-(phosphonatomethyl)phenyl]acetamide](/img/structure/B1259928.png)

![2-hydroxy-1-[(1R,2S,5S,6S,14S,15S)-11,12,18-trihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone](/img/structure/B1259930.png)

